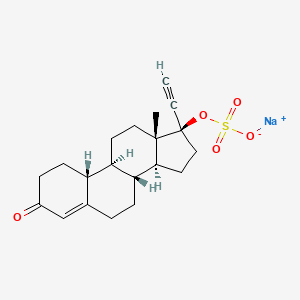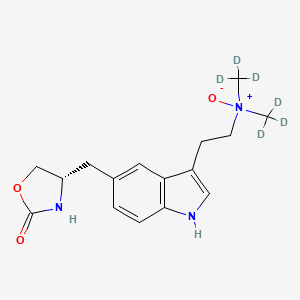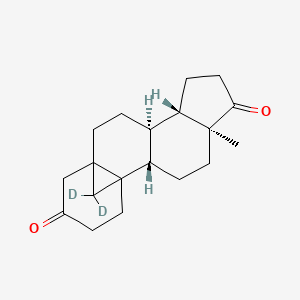
Norethindrone Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Norethindrone Sulfate Sodium Salt, also known as Norethisterone, is a synthetic second-generation progestin . Its primary targets are the progesterone receptors in the body. These receptors play a crucial role in various biological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
Norethindrone binds to the progesterone receptors, thereby suppressing ovulation, thickening the cervical mucus (which inhibits sperm penetration), altering follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of the ovum through the fallopian tubes, and altering the endometrium .
Biochemical Pathways
The binding of Norethindrone to progesterone receptors triggers a cascade of biochemical reactions. It alters the concentrations of FSH and LH, hormones that are essential for ovulation. By suppressing these hormones, Norethindrone prevents the maturation and release of the egg from the ovary . Additionally, it affects the endometrial tissue, leading to its atrophy .
Pharmacokinetics
Norethindrone is rapidly absorbed with maximum plasma concentrations occurring within 1 to 2 hours after administration . It is completely absorbed following oral administration; however, it is subject to first-pass metabolism resulting in an absolute bioavailability of approximately 65% . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .
Result of Action
The molecular and cellular effects of Norethindrone’s action include the prevention of ovulation, alteration of the endometrium, and thickening of the cervical mucus
Biochemical Analysis
Biochemical Properties
Norethindrone Sulfate Sodium Salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to progesterone receptors, which are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system . This binding leads to downstream changes in target genes, influencing various physiological processes. The compound also interacts with sex hormone-binding globulin (SHBG) and albumin, which are crucial for its transport and distribution within the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the menstrual cycle and reproductive health . Additionally, it affects the movement of the ovum through the fallopian tubes and alters the endometrium, which is essential for its contraceptive effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding to progesterone receptors, leading to changes in gene expression. This binding inhibits ovulation by suppressing the release of gonadotropins from the pituitary gland . The compound also thickens cervical mucus, making it difficult for sperm to penetrate and reach the egg. Furthermore, it alters the endometrial lining, preventing implantation of a fertilized egg .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged suppression of ovulation and changes in endometrial morphology . These effects are crucial for its use in long-term contraceptive applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ovulation and alters reproductive cycles without significant adverse effects . At higher doses, it can cause toxic effects, including liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization for therapeutic use.
Metabolic Pathways
This compound is extensively metabolized in the liver. The primary metabolic pathways involve reduction, followed by sulfate and glucuronide conjugation . Enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase, as well as 5α- and 5β-reductase, play a crucial role in its metabolism . These metabolic processes are essential for the compound’s elimination from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues by binding to SHBG and albumin . The volume of distribution is approximately 4 L/kg, indicating its widespread distribution in the body . The compound’s binding to transport proteins is essential for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it binds to progesterone receptors . This binding leads to the activation of specific gene transcription pathways, influencing various cellular functions. The compound’s localization is crucial for its role in regulating reproductive health and hormonal balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norethindrone Sulfate Sodium Salt typically involves the sulfonation of norethindrone. Norethindrone is first synthesized through a series of chemical reactions starting from estrone or testosterone.
The sulfonation process involves reacting norethindrone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Norethindrone Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonate group back to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
Norethindrone Sulfate Sodium Salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Norethindrone: The parent compound, used in similar applications but without the sulfonate group.
Levonorgestrel: Another synthetic progestin with a similar mechanism of action but different pharmacokinetic properties.
Etonogestrel: A related compound used in contraceptive implants.
Uniqueness
Norethindrone Sulfate Sodium Salt is unique due to its sulfonate group, which enhances its solubility and bioavailability compared to its parent compound, Norethindrone . This modification allows for more efficient drug formulations and improved therapeutic outcomes.
Properties
CAS No. |
19778-24-6 |
|---|---|
Molecular Formula |
C20H26O5S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H26O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18H,4-11H2,2H3,(H,22,23,24)/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
GCUIJBFFHDSMDP-XGXHKTLJSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
Synonyms |
(17α)-17-(Sulfooxy)-19-norpregn-4-en-20-yn-3-one Sodium Salt; _x000B_17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one Hydrogen Sulfate Sodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)

